imidazo[4,3-b][1,3]thiazol-5-amine
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Overview
Description
Imidazo[4,3-b][1,3]thiazol-5-amine is a heterocyclic compound that contains both imidazole and thiazole rings
Mechanism of Action
Target of Action
Imidazo[5,1-b][1,3]thiazol-5-amine is a compound that has been studied for its potential biomedical applications . .
Mode of Action
It is known that imidazothiazoles, a class of compounds to which imidazo[5,1-b][1,3]thiazol-5-amine belongs, can act as effective molecular scaffolds for synthetic, structural, and biomedical research .
Biochemical Pathways
Imidazothiazoles have been found to have a range of biological properties, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A study on similar compounds suggests that they were designed with in silico admet prediction, which indicates a consideration of these properties during their synthesis .
Result of Action
Imidazothiazoles have been found to have a range of biological properties, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved under metal- and photocatalyst-free conditions, suggesting that certain environmental factors may be considered during their synthesis .
Biochemical Analysis
Biochemical Properties
Imidazo[5,1-b][1,3]thiazol-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in the tryptophan metabolism pathway . Additionally, it interacts with other biomolecules such as DNA and RNA, affecting their stability and function .
Cellular Effects
Imidazo[5,1-b][1,3]thiazol-5-amine exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, imidazo[5,1-b][1,3]thiazol-5-amine can induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . This compound also affects cell proliferation and differentiation, making it a potential candidate for cancer therapy .
Molecular Mechanism
The molecular mechanism of action of imidazo[5,1-b][1,3]thiazol-5-amine involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, imidazo[5,1-b][1,3]thiazol-5-amine can inhibit the activity of IDO1 by binding to its active site, preventing the conversion of tryptophan to kynurenine . This inhibition leads to an accumulation of tryptophan and a decrease in kynurenine levels, which can modulate immune responses and enhance antitumor activity . Additionally, this compound can interact with DNA and RNA, affecting their stability and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of imidazo[5,1-b][1,3]thiazol-5-amine can change over time. This compound has been shown to be relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have indicated that imidazo[5,1-b][1,3]thiazol-5-amine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression . These temporal effects are important for understanding the potential therapeutic applications and limitations of this compound.
Dosage Effects in Animal Models
The effects of imidazo[5,1-b][1,3]thiazol-5-amine can vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of imidazo[5,1-b][1,3]thiazol-5-amine in preclinical studies.
Metabolic Pathways
Imidazo[5,1-b][1,3]thiazol-5-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into several metabolites . These metabolites can have different biological activities and contribute to the overall effects of the compound . Additionally, imidazo[5,1-b][1,3]thiazol-5-amine can affect metabolic flux and alter the levels of key metabolites, influencing cellular metabolism and function .
Transport and Distribution
The transport and distribution of imidazo[5,1-b][1,3]thiazol-5-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells by specific transporters, such as organic cation transporters (OCTs), and can bind to intracellular proteins, affecting its localization and accumulation . The distribution of imidazo[5,1-b][1,3]thiazol-5-amine within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
Imidazo[5,1-b][1,3]thiazol-5-amine exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, by post-translational modifications or targeting signals . For example, imidazo[5,1-b][1,3]thiazol-5-amine can localize to the nucleus, where it interacts with DNA and RNA, influencing gene expression and stability . Additionally, its localization to the mitochondria can affect mitochondrial function and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[4,3-b][1,3]thiazol-5-amine typically involves the condensation of aminothiazole with various aldehydes or ketones under acidic or basic conditions. One common method involves the reaction of aminothiazole with N-(4-fluorobenzyl)formamide and benzaldehyde in the presence of triphosgene as a dehydrating agent and HClO4 as a catalyst . Another approach uses sulfamic acid functionalized γ-Fe2O3 nanoparticles encapsulated in hydroxyapatite as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
Imidazo[4,3-b][1,3]thiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,3-b][1,3]thiazol-5-carboxylic acid, while reduction could produce this compound derivatives with reduced functional groups.
Scientific Research Applications
Imidazo[4,3-b][1,3]thiazol-5-amine has a wide range of scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential as an enzyme inhibitor and as a ligand for various biological targets.
Medicine: The compound exhibits promising anticancer, antimicrobial, and anti-inflammatory activities.
Comparison with Similar Compounds
Imidazo[4,3-b][1,3]thiazol-5-amine can be compared with other similar compounds, such as:
Imidazo[2,1-b][1,3]thiazole: Known for its anticancer and antiviral activities.
Imidazo[5,1-b][1,3]thiazole: Studied for its antimicrobial and anti-inflammatory properties.
Imidazo[1,2-c][1,3]thiazole: Explored for its potential as a catalyst in asymmetric synthesis.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
imidazo[5,1-b][1,3]thiazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S/c6-5-7-3-4-8(5)1-2-9-4/h1-3H,(H2,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKZEKKKLRWYAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CN=C(N21)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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